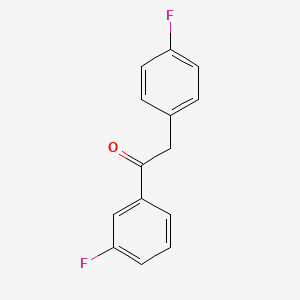

1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

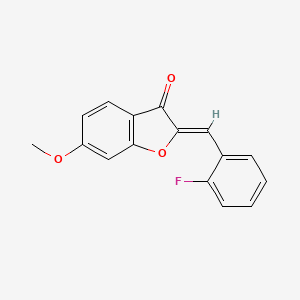

“1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone” is a chemical compound with the molecular formula C14H10F2O . It is a derivative of ethanone, where one hydrogen atom of the ethanone is replaced by a 3-fluorophenyl group and another hydrogen atom is replaced by a 4-fluorophenyl group .

Molecular Structure Analysis

The molecular structure of “1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone” consists of two phenyl rings attached to an ethanone group . Each phenyl ring has a fluorine atom attached, one at the 3-position and the other at the 4-position . The exact 3D structure can be viewed using appropriate software .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone” include a molecular weight of 232.225 Da . Other properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and refractive index can be determined under specific conditions .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Biocatalysis

- Enantioselective Synthesis: This compound is an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, which has implications in HIV protection. Its enantioselective synthesis is achieved through biocatalysis using Daucus carota cells, highlighting its significance in medicinal chemistry and drug development (ChemChemTech, 2022).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity: Research includes the synthesis of novel compounds from 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone derivatives. These compounds exhibit notable antimicrobial properties, which is significant for developing new antimicrobial agents (Russian Journal of General Chemistry, 2018).

Molecular Structure Analysis

- Crystal Structure Analysis: Investigations into the crystal structure of derivatives of 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone provide insights into molecular conformations and interactions, essential for understanding the compound's behavior in various applications (Acta Crystallographica Section E, 2012).

Advancements in Synthesis Methods

- Sonochemical Synthesis: The compound has been used in the synthesis of chalcones, with research showing that sonochemical methods offer a more efficient and energy-saving approach compared to conventional methods (Ultrasonics Sonochemistry, 2011).

Versatility in Chemical Reactions

- Synthesis of Bicyclic Systems: The compound plays a role in the synthesis of pyrazolo[3,4-b]pyridines and other bicyclic systems. This demonstrates its versatility in preparing combinatorial libraries and exploring scaffold decoration in medicinal chemistry (Heterocycles, 2008).

Spectroscopic Analysis

- FT-IR and HOMO-LUMO Analysis: Research on the compound's derivatives has been conducted using FT-IR, HOMO-LUMO, and MEP analysis. Such studies are crucial for understanding electronic properties and reactivity, which have implications in materials science and drug design (Spectrochimica Acta Part A, 2015).

Application in Medicinal Chemistry

- Cholesterol Absorption Inhibition: Derivatives of this compound have been designed as potent inhibitors of cholesterol absorption, highlighting its role in developing new therapeutic agents (Journal of Medicinal Chemistry, 1998).

Solid-Liquid Phase Equilibrium

- Phase Diagram Research: The compound is used in the study of phase diagrams, which is crucial for understanding its solubility and crystallization behavior, relevant in the pharmaceutical and chemical industries (The Journal of Chemical Thermodynamics, 2019).

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHVPUTYTIBCJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2560288.png)

![6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2560290.png)

![Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2560291.png)

![5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2560294.png)

![N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2560298.png)

![3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2560303.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2560306.png)